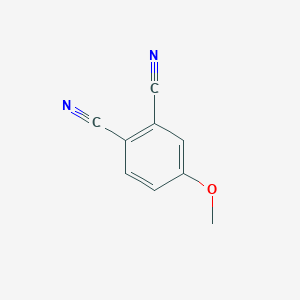

4-Methoxyphthalonitrile

Description

Significance of Nitriles in Advanced Organic Synthesis and Materials Science

Nitriles, a class of organic compounds featuring a cyano (-C≡N) functional group, are pivotal in modern organic chemistry and materials science. numberanalytics.comfiveable.me Their importance stems from the unique reactivity of the carbon-nitrogen triple bond, which serves as a versatile building block for a multitude of chemical transformations. ebsco.comthieme-connect.de This reactivity allows for the synthesis of a wide array of more complex molecules, including amines, carboxylic acids, amides, and aldehydes, making nitriles crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

The polarity and linear structure of the nitrile group impart distinct physical and chemical properties to these compounds. numberanalytics.comebsco.com They generally exhibit higher boiling points compared to alkanes of similar molecular weight due to dipole-dipole interactions. numberanalytics.com In organic synthesis, the cyano group can be readily introduced into a molecule and subsequently converted into other functional groups, providing a strategic advantage in multistep synthetic procedures. thieme-connect.denumberanalytics.com

In the realm of materials science, nitriles are fundamental precursors to various polymers and functional materials. numberanalytics.com A prominent example is the polymerization of acrylonitrile (B1666552) to produce polyacrylonitrile (B21495) (PAN), a key precursor for carbon fibers. numberanalytics.com The inherent properties of the nitrile group contribute to the thermal stability and unique electronic characteristics of the resulting materials. ebsco.com Aromatic nitriles, in particular, are instrumental in creating conjugated systems with specific optical and electronic properties. fiveable.me

Role of Phthalonitrile (B49051) Derivatives in Functional Material Precursors

Phthalonitriles, which are derivatives of benzene (B151609) with two adjacent cyano groups, are especially significant as precursors for the synthesis of phthalocyanines. bohrium.comresearchgate.net Phthalocyanines are large, aromatic macrocyclic compounds that can form complexes with a wide variety of metal ions. researchgate.net These complexes are of great interest due to their intense color, exceptional stability, and diverse applications in fields such as dyes, pigments, and photodynamic therapy. rsc.org

The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile derivatives. thieme-connect.comumich.edu This process allows for the creation of a wide range of substituted phthalocyanines by starting with appropriately functionalized phthalonitriles. umich.edu The substituents on the phthalonitrile precursor influence the properties of the final phthalocyanine (B1677752), such as its solubility, aggregation behavior, and electronic properties. rsc.orgumich.edu For instance, the introduction of bulky or solubilizing groups onto the phthalonitrile ring can prevent aggregation and enhance solubility in common organic solvents, which is a major challenge for many phthalocyanine compounds. rsc.org

Phthalonitrile derivatives are also utilized in the development of high-performance polymers and resins for aerospace, microelectronics, and marine applications due to their thermal stability. bohrium.comresearchgate.net Furthermore, the unique molecular structure of these derivatives makes them promising candidates for applications in biomedical sensors and diagnostic probes. researchgate.net

Overview of Academic Research Trajectories for 4-Methoxyphthalonitrile

Academic research on 4-Methoxyphthalonitrile has primarily focused on its role as a precursor in the synthesis of substituted phthalocyanines and other functional materials. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which can influence the electronic properties and reactivity of the phthalonitrile moiety during cyclotetramerization. umich.edu

One significant area of research involves the synthesis of tetrasubstituted phthalocyanines from 4-methoxyphthalonitrile. thieme-connect.com Studies have explored the cyclotetramerization of 4-methoxyphthalonitrile, often in the presence of a metal salt, to produce the corresponding metallophthalocyanines. thieme-connect.com Research has shown that the presence of the methoxy group can affect the distribution of regioisomers formed during the synthesis of non-symmetrically substituted phthalocyanines. worldscientific.com

Furthermore, 4-Methoxyphthalonitrile has been used as a starting material for the synthesis of more complex phthalonitrile derivatives. For example, it can undergo reactions to introduce other functional groups, which then serve as precursors for tailored phthalocyanine-based materials with specific properties for applications like photodynamic therapy or as components in advanced materials. rsc.orgnih.gov Research has also investigated the synthesis of nitrogen-doped carbon nanodots using phthalonitrile derivatives as precursors for applications in chemical sensing. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-methoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERCEWVGKPPOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Investigations of 4 Methoxyphthalonitrile and Its Derivatives

Established Synthetic Pathways for 4-Methoxyphthalonitrile

The preparation of 4-methoxyphthalonitrile can be achieved through several strategic routes, primarily involving the modification of a pre-existing benzene (B151609) ring substituted with nitrile or other precursor functional groups.

Nucleophilic Aromatic Substitution Routes (e.g., from 4-Nitrophthalonitrile)

A primary and widely utilized method for the synthesis of 4-methoxyphthalonitrile is the nucleophilic aromatic substitution (SNAr) reaction, with 4-nitrophthalonitrile (B195368) serving as a common starting material. This reaction hinges on the principle that an electron-poor aromatic ring is susceptible to attack by a strong nucleophile.

The mechanism of this transformation involves the attack of a methoxide ion (CH₃O⁻), typically from a source like sodium methoxide, on the carbon atom bonded to the nitro group. The aromatic ring of 4-nitrophthalonitrile is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of both the two adjacent nitrile (-CN) groups and the nitro (-NO₂) group at the para position. These groups delocalize the negative charge of the intermediate, a resonance-stabilized carbanion known as a Meisenheimer complex. The subsequent step is the departure of the nitrite ion (NO₂⁻) as the leaving group, leading to the formation of the final product, 4-methoxyphthalonitrile. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the dissolution of the reagents and stabilize the charged intermediate.

While specific yields can vary based on reaction conditions, this method is favored for its directness and efficiency. The reaction of 4-nitrophthalonitrile with alkali metal alkoxides, including sodium methoxide, in an appropriate solvent system is a well-established route for preparing 4-alkoxy-substituted phthalonitriles.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Solvent | Temperature | Product |

|---|

Multi-step Organic Synthesis Methodologies

Beyond direct substitution on a phthalonitrile (B49051) core, 4-methoxyphthalonitrile can be constructed through multi-step synthetic sequences starting from more fundamental precursors. A logical approach involves beginning with a methoxy-substituted benzene derivative and subsequently introducing the two nitrile functionalities.

One such hypothetical, yet chemically sound, pathway starts with 4-methoxyphthalic acid or its corresponding anhydride. This precursor can be converted into 4-methoxyphthalamide through a two-step process involving the formation of an intermediate phthalimide. The phthalamide is then subjected to a dehydration reaction to yield the target 4-methoxyphthalonitrile. Dehydrating agents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride are commonly employed for this transformation, often in a solvent like DMF.

This multi-step approach offers versatility, as it allows for the synthesis of various substituted phthalonitriles depending on the availability of the corresponding substituted phthalic acids. Although potentially longer than the SNAr route, it avoids the use of the highly activated and potentially hazardous 4-nitrophthalonitrile.

Derivatization and Functionalization Approaches

The primary application and derivatization route for 4-methoxyphthalonitrile is its use as a precursor for the synthesis of substituted phthalocyanines. These large, aromatic macrocycles exhibit unique electronic and photophysical properties, making them valuable in fields such as catalysis, chemical sensing, and photodynamic therapy.

Cyclo-tetramerization Reactions for Phthalocyanine (B1677752) Macrocycle Formation

The formation of the phthalocyanine macrocycle occurs via the cyclo-tetramerization of four molecules of a phthalonitrile derivative, in this case, 4-methoxyphthalonitrile. This reaction results in the formation of 2,9(10),16(17),23(24)-tetramethoxyphthalocyanine. The process is typically a high-temperature condensation that can be templated by a metal salt to yield a metallophthalocyanine or conducted in the presence of a strong base to produce the metal-free derivative.

The synthesis of metallophthalocyanines is often achieved through a template-assisted condensation. A metal salt, such as zinc acetate (Zn(OAc)₂), zinc chloride (ZnCl₂), or cobalt(II) chloride (CoCl₂), is heated with 4-methoxyphthalonitrile in a high-boiling solvent. The metal ion acts as a template, coordinating with the nitrogen atoms of the nitrile groups and organizing four precursor molecules in the correct orientation for macrocyclization.

In many protocols, a non-nucleophilic, high-boiling organic base is added to facilitate the reaction. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a frequently used catalyst for this purpose. DBU promotes the formation of a key reactive intermediate, 1,3-diiminoisoindoline, from the phthalonitrile, which then proceeds to cyclize. The combination of a metal salt and DBU often leads to higher yields and cleaner reactions compared to uncatalyzed thermal condensation.

The choice of solvent is critical in cyclo-tetramerization reactions, as it must be stable at high temperatures (often >180 °C) and effectively solubilize the reactants. The polarity and boiling point of the solvent can significantly influence the reaction rate, yield, and the purity of the final phthalocyanine product.

High-boiling alcohols like 1-pentanol or 1-hexanol are common choices. Other solvents such as quinoline, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 2-(dimethylamino)ethanol (DMAE) are also widely employed. The optimization of the solvent system is a key aspect of phthalocyanine synthesis. For instance, more polar solvents may better solvate the metal salt and intermediates, while less coordinating solvents might be preferred in certain cases to avoid interference with the metal template effect. The selection of the optimal solvent is often determined empirically to maximize the yield of the desired phthalocyanine while minimizing the formation of side products and simplifying purification.

Table 2: Common Solvents for Phthalocyanine Synthesis and Their Boiling Points

| Solvent | Boiling Point (°C) | Typical Application |

|---|---|---|

| 1-Pentanol | 138 | Standard solvent for many metal-templated syntheses. |

| Quinoline | 237 | High-temperature reactions, particularly for metal-free Pcs. |

| 2-(Dimethylamino)ethanol (DMAE) | 135 | Acts as both a solvent and a base. |

| Dimethylformamide (DMF) | 153 | Common polar aprotic solvent. |

| Anisole | 154 | A more sustainable and biodegradable solvent option. |

Asymmetrically Substituted Phthalocyanine Synthesis

The synthesis of asymmetrically substituted phthalocyanines, such as A₃B-type molecules where three repeating units (A) are combined with a single different unit (B), presents significant challenges. The primary method involves a mixed or statistical cyclotetramerization of two different phthalonitrile precursors. However, this approach often leads to a complex mixture of products, including two symmetrical (A₄ and B₄) and the desired asymmetrical phthalocyanine (A₃B), necessitating tedious chromatographic separation. nih.gov

To overcome these purification difficulties, more selective synthetic methods have been developed. One prominent strategy is solid-phase synthesis. nih.gov In this approach, one of the phthalonitrile precursors is attached to a solid support, often a polymer resin, via a cleavable linker. nih.gov This immobilized precursor is then reacted with an excess of a second, different phthalonitrile in solution. nih.gov The reaction yields the desired A₃B-type phthalocyanine, which remains attached to the solid support, while the symmetrical B₄-type by-product forms in the solution and can be easily washed away. nih.gov Subsequent cleavage of the linker from the resin releases the pure asymmetrically substituted phthalocyanine. nih.gov This method has been successfully used to create monohydroxylated, oligoethylene glycol substituted phthalocyanines. nih.gov

Another approach involves the reaction of a subphthalocyanine, a smaller macrocycle composed of three isoindole units, with a diiminoisoindoline of the desired fourth substituent. nih.gov This method offers a more controlled pathway to the A₃B product. A novel asymmetrical zinc(II) phthalocyanine bearing three dimethoxy groups and one carboxyl group has been synthesized using mixed cyclotetramerization techniques. researchgate.net

| Synthetic Strategy | Description | Advantages | Challenges | Reference |

| Statistical Condensation | Co-cyclotetramerization of two different phthalonitrile precursors in a specific ratio. | Simpler initial reaction setup. | Produces a statistical mixture of products (A₄, B₄, A₃B, etc.), requiring extensive purification. | nih.gov |

| Solid-Phase Synthesis | One phthalonitrile is immobilized on a solid support and reacted with an excess of a second phthalonitrile in solution. | Simplifies purification by allowing easy removal of symmetrical by-products through washing. | Requires additional steps for attachment to and cleavage from the solid support. | nih.gov |

| Subphthalocyanine Conversion | A pre-formed subphthalocyanine (A₃) is reacted with a 1,3-diiminoisoindoline precursor (B). | High selectivity for the desired A₃B product. | The synthesis of the subphthalocyanine precursor can be complex. | nih.gov |

Reactions with Non-Traditional Reagents (e.g., Carbohydrates)

Phthalocyanines can be conjugated with carbohydrates to enhance their solubility in aqueous media, a crucial property for various applications. The synthesis of these glycosylated phthalocyanines typically begins with the functionalization of a phthalonitrile precursor. Substituted phthalonitriles, such as 4-nitrophthalonitrile, serve as key starting materials. nih.govresearchgate.net

The synthesis involves a nucleophilic displacement reaction where a hydroxyl group from a carbohydrate molecule displaces the nitro group on the phthalonitrile ring. nih.gov For example, 4-nitrophthalonitrile can react with glycopyranoses to link the sugar unit to the phthalonitrile fragment. nih.gov This reaction is often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net The resulting glycosylated phthalonitrile can then undergo cyclotetramerization, often in the presence of a metal salt like zinc(II) acetate, to form the symmetrically substituted tetraglycosyl phthalocyanine. nih.govresearchgate.net If unsymmetrical products are desired, the glycosylated phthalonitrile can be co-tetramerized with an unsubstituted phthalonitrile. nih.gov

Various carbohydrates, including glucose, galactose, and lactose, have been successfully attached to the phthalocyanine periphery using this precursor method. nih.gov Subsequent removal of protecting groups from the carbohydrate moieties, if present, yields the final water-soluble phthalocyanine-carbohydrate conjugate. researchgate.net

Post-Synthetic Modification of Derived Macrocycles

Post-synthetic modification allows for the introduction of new functional groups onto a pre-formed phthalocyanine macrocycle, enabling the fine-tuning of its properties. This approach is particularly valuable when the desired functional groups are not stable under the conditions required for macrocycle formation.

A powerful and widely used strategy for post-synthetic functionalization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction involves the covalent linking of a molecule containing an azide group with another molecule containing an alkyne group. For this to be applied to phthalocyanines, an asymmetrically substituted macrocycle bearing either an azide or an alkyne handle is first synthesized. For instance, an intermediate monoazido phthalocyanine can be readily prepared and subsequently used in a click reaction with various alkyne-containing molecules, such as acetylated and propargylated carbohydrates. nih.govsemanticscholar.org This method provides a highly efficient and specific way to attach new functionalities to the phthalocyanine core under mild conditions. nih.gov

The creation of larger, well-defined molecular architectures, such as dimers, trimers, and polymers, involves linking individual phthalocyanine macrocycles together. This can be achieved through covalent bonds mediated by various linker groups.

One strategy involves designing and synthesizing dimeric phthalonitriles, where two phthalonitrile units are already connected by a spacer. Cyclotetramerization of this dimeric precursor with an excess of a standard monomeric phthalonitrile (like 4,5-dihexylthiophthalonitrile) can yield bridged dimeric phthalocyanine complexes. nih.govsemanticscholar.org Spacers such as 4,4'-isopropylidenedioxydiphenyl have been used to create these "clamshell" type structures. nih.govsemanticscholar.org

Alternatively, oligomerization can be achieved through functionalization at the central metal or metalloid atom chelated within the phthalocyanine core. chemrxiv.org For example, silicon-chelated phthalocyanines can be functionalized at the axial positions. This allows for the linking of macrocycles to form dimeric and potentially longer oligomeric structures, which can be investigated for unique intramolecular interactions and material properties. chemrxiv.org

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

Ongoing research focuses on developing new synthetic methods to improve the efficiency, yield, and purity of phthalocyanine synthesis. The electronic properties of the substituents on the phthalonitrile precursor can significantly influence the cyclotetramerization reaction. Strongly electron-donating groups, such as the alkoxy group in 4-methoxyphthalonitrile, can decrease the reactivity of the adjacent nitrile group towards nucleophilic attack during the ring-forming process. umich.edu Understanding these electronic influences is key to optimizing reaction conditions.

A critical consideration in the synthesis of alkoxy-substituted phthalocyanines is the potential lability of the alkoxy groups, especially when the cyclotetramerization is conducted in an alcohol solvent. umich.edu To prevent undesired transetherification reactions, it is recommended to use an alcohol solvent where the alkyl chain matches that of the alkoxy substituent on the phthalonitrile. umich.edu

The development of novel catalysts and purification techniques also contributes to enhanced efficiency. For example, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base catalyst is common in promoting the cyclotetramerization of phthalonitriles. researchgate.net The systematic investigation of how different peripheral groups on the phthalonitrile precursors affect the electronic spectra and chemical properties of the final macrocycle allows for the rational design of molecules with desired characteristics. rsc.org Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can complement experimental work by predicting electronic properties and confirming spectral observations, further guiding the development of efficient synthetic pathways. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxyphthalonitrile Systems

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy is a rapid and sensitive method for identifying characteristic functional groups. The FT-IR spectrum of 4-methoxyphthalonitrile is expected to show strong and characteristic absorption bands. A study on the similar compound, 4-phenoxyphthalonitrile (B133320), provides a good reference for the expected vibrational modes of the phthalonitrile (B49051) core researchgate.net.

Key expected vibrational bands include:

C≡N Stretch : A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile functional group.

C-O-C Stretch : The asymmetric and symmetric stretching vibrations of the aryl-ether linkage will result in strong bands typically in the 1250-1000 cm⁻¹ region.

Aromatic C=C Stretch : Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

Aromatic C-H Stretch : These vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch : The C-H stretching of the methoxy (B1213986) group will be observed just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for 4-Methoxyphthalonitrile (Note: Based on general spectroscopic principles and data from analogous compounds like 4-phenoxyphthalonitrile researchgate.net.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~2230 | Strong, Sharp | C≡N Stretch |

| ~1600, 1570, 1490 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch |

| ~1030 | Strong | Symmetric C-O-C Stretch |

| ~830 | Strong | Aromatic C-H Out-of-Plane Bending |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For 4-methoxyphthalonitrile, the C≡N stretch is also expected to be a prominent feature in the Raman spectrum. The symmetric vibrations of the aromatic ring are typically strong in Raman spectra. Therefore, the aromatic C=C stretching vibrations around 1600 cm⁻¹ would be expected to produce a strong signal. The Raman spectrum of 4-phenoxyphthalonitrile shows a very strong band at around 1600 cm⁻¹ which is attributed to the C=C stretching of the benzene (B151609) ring, and a strong C≡N stretching band around 2230 cm⁻¹ researchgate.net.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is instrumental in probing the electronic structure and transition energies of molecules. These analyses are particularly informative for conjugated systems like those derived from 4-methoxyphthalonitrile.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs light in the UV or visible regions of the electromagnetic spectrum. khanacademy.orglibretexts.org The resulting spectrum reveals the wavelengths at which absorption is most intense (λmax), providing information about the electronic structure and conjugation within the molecule. libretexts.org For organic compounds, these transitions often involve the excitation of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). mdpi.com

In derivatives of 4-methoxyphthalonitrile, such as phthalocyanines, the UV-Vis spectrum is characterized by two main absorption regions: the Q-band in the visible region and the B-band (or Soret band) in the near-UV region. researchgate.net The positions and intensities of these bands are sensitive to the molecular structure, including the central metal ion in metallophthalocyanines and the nature of peripheral substituents. The introduction of substituents like the methoxy group can cause shifts in the absorption maxima to longer wavelengths (bathochromic shifts). mdpi.com

Table 1: Representative UV-Vis Absorption Data for a Phthalocyanine (B1677752) Derivative

| Band | Wavelength Range (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|---|

| Q-band | 600-800 | High | π → π* |

| B-band | 300-400 | Moderate | π → π* |

Note: The exact λmax and ε values are dependent on the specific derivative and solvent used.

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has been excited by absorbing light. This technique is particularly useful for studying the excited state dynamics of fluorescent compounds. The introduction of a methoxy group to a naphthalene (B1677914) chromophore has been shown to cause an increase in fluorescence intensity. mdpi.com

When a molecule like a phthalocyanine derivative absorbs light, it is promoted to an excited electronic state. It can then relax back to the ground state through various pathways, one of which is the emission of a photon, a process known as fluorescence. The fluorescence spectrum typically appears at a longer wavelength (lower energy) than the absorption spectrum. The efficiency of this emission is quantified by the fluorescence quantum yield.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M+). chemguide.co.uk This ion, along with fragments produced from its decomposition, are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

The fragmentation of the molecular ion provides a unique fingerprint for the compound. libretexts.org The patterns of fragmentation are predictable based on the functional groups present in the molecule. libretexts.orgyoutube.com For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org In the case of 4-methoxyphthalonitrile, fragmentation would likely involve the cleavage of bonds adjacent to the methoxy group and the nitrile groups.

Table 2: Hypothetical Mass Spectrometry Fragmentation for 4-Methoxyphthalonitrile

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 158 | [C9H6N2O]+• | Molecular Ion (M+) |

| 143 | [C8H3N2O]+ | Loss of a methyl radical (•CH3) |

| 130 | [C8H6N2]+• | Loss of carbon monoxide (CO) |

| 103 | [C7H5N]+• | Loss of HCN from the m/z 130 fragment |

This table is illustrative; actual fragmentation patterns would be determined experimentally.

X-ray Crystallography and Diffraction for Solid-State Structural Determination

X-ray crystallography and diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.eduuwaterloo.ca These methods provide precise information on bond lengths, bond angles, and intermolecular interactions. carleton.edu

Single-crystal X-ray diffraction (SCXRD) is a non-destructive technique that provides detailed information about the internal lattice of a crystalline substance, including unit cell dimensions and the precise positions of atoms. carleton.eduuwaterloo.ca This method is considered the gold standard for molecular structure determination. springernature.com For a successful SCXRD analysis, a single crystal of suitable size and quality is required. uwaterloo.ca The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. carleton.edu

Studies on related substituted phthalonitriles, such as 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile, have utilized single-crystal X-ray diffraction to determine their molecular structures and analyze intermolecular interactions like π–π stacking. nih.gov Similarly, the crystal structure of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile has been elucidated using this technique. researchgate.net

Table 3: Crystallographic Data for a Representative Phthalonitrile Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.789(3) |

| β (°) | 98.76(3) |

| Volume (ų) | 1358.1(8) |

| Z | 4 |

Data is hypothetical and representative of a phthalonitrile derivative.

While single-crystal XRD provides atomic-level detail, powder X-ray diffraction (PXRD) is used to analyze the crystalline phases of polycrystalline materials or microcrystalline powders. creative-biostructure.com This technique is particularly valuable for characterizing materials derived from 4-methoxyphthalonitrile, such as phthalocyanine pigments or metal-organic frameworks (MOFs), where large single crystals may not be readily obtainable. creative-biostructure.com

PXRD patterns provide information about the crystal structure, phase purity, and crystallinity of a sample. By comparing the experimental diffraction pattern to known patterns in databases, the crystalline phases present in a material can be identified. This is crucial for quality control and for understanding the structure-property relationships in materials derived from 4-methoxyphthalonitrile.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Ordering

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for investigating the nanoscale structure of materials, making it particularly well-suited for characterizing the supramolecular assemblies formed by 4-methoxyphthalonitrile derivatives, such as metallophthalocyanines. These disc-like molecules have a propensity to self-assemble into ordered columnar structures, which exhibit liquid crystalline properties. SAXS provides critical information on the geometry, dimensions, and packing of these columnar mesophases.

In a typical SAXS experiment, a collimated beam of X-rays is passed through the sample, and the scattered X-rays are collected at very small angles (typically 0.1 to 5 degrees). The resulting scattering pattern is a function of the electron density fluctuations within the material. For the ordered columnar structures formed by derivatives of 4-methoxyphthalonitrile, the SAXS patterns exhibit distinct diffraction peaks that correspond to the long-range order of the supramolecular assembly.

Research into peripherally substituted phthalocyanines, analogous to those derived from 4-methoxyphthalonitrile, has demonstrated the utility of SAXS in elucidating their mesophase structures. For instance, phthalocyanines peripherally substituted with eight n-alkoxy chains have been shown to exhibit hexagonal columnar mesophases. ru.nlresearchgate.net The analysis of the SAXS diffraction patterns allows for the determination of key structural parameters of these assemblies.

The positions of the diffraction peaks in the SAXS profile can be used to determine the lattice parameter of the columnar arrangement. For a hexagonal columnar (Colh) phase, the scattering vectors (q) of the observed reflections are expected to follow a specific ratio of 1, √3, √4, √7, etc., corresponding to the (100), (110), (200), and (210) crystallographic planes of a two-dimensional hexagonal lattice. From the position of the (100) reflection, the intercolumnar distance (D) can be calculated.

Furthermore, the wide-angle X-ray scattering (WAXS) region of the diffraction pattern provides information about the intracolumnar organization. A broad, diffuse halo in the WAXS region is indicative of a disordered arrangement of the phthalocyanine molecules within the columns (a disordered hexagonal columnar, or ColhD, phase). Conversely, the presence of sharp reflections in the WAXS pattern suggests a higher degree of order, such as in an ordered hexagonal columnar (ColhO) phase, and can be used to determine the stacking distance between the molecules within a column.

Detailed analysis of SAXS data from alkoxy-substituted phthalocyanine systems has revealed the influence of the peripheral substituents on the supramolecular ordering. The length and nature of the alkoxy chains can affect the intercolumnar distance and the degree of order within the columns. The coplanarity of the alkoxy chains with the central phthalocyanine core is thought to promote stronger cohesion between the disc-like molecules, favoring the formation of ordered columnar structures. ru.nl

The table below presents hypothetical SAXS data for a series of metallophthalocyanines derived from alkoxy-substituted phthalonitriles, illustrating the type of information that can be obtained from such studies.

| Compound | Mesophase Type | Intercolumnar Distance (D) / Å | Intracolumnar Stacking Distance / Å |

| Metal-free Octa(methoxy)phthalocyanine | Colh | 25.8 | 3.5 (diffuse) |

| Zinc Octa(methoxy)phthalocyanine | Colh | 26.1 | 3.6 (diffuse) |

| Copper Octa(butoxy)phthalocyanine | Colh | 30.5 | 3.4 (sharp) |

| Zinc Octa(hexyloxy)phthalocyanine | Colh | 34.2 | 3.4 (sharp) |

Computational Chemistry Investigations of 4 Methoxyphthalonitrile Based Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. By calculating the electron density, DFT can predict a wide range of molecular properties, offering a deep understanding of the structure and reactivity of 4-methoxyphthalonitrile-based systems.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium geometry. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the configuration with the minimum energy on the potential energy surface. For 4-methoxyphthalonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to obtain an optimized geometry. mdpi.com This process not only provides the most stable structure but also yields important data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters of 4-Methoxyphthalonitrile (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-CN | ~1.44 Å | |

| C≡N | ~1.16 Å | |

| C-O | ~1.36 Å | |

| O-CH₃ | ~1.43 Å | |

| Bond Angle | C-C-C (aromatic) | ~119° - 121° |

| C-C-CN | ~118° | |

| C-O-C | ~118° |

Note: These are typical values and can vary slightly depending on the level of theory and basis set used in the DFT calculation.

DFT calculations are instrumental in predicting various spectroscopic properties of 4-methoxyphthalonitrile. Time-dependent DFT (TD-DFT) is commonly used to simulate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. youtube.com These calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The absorption bands in the UV-Vis spectrum of phthalonitrile (B49051) derivatives are typically assigned to π→π* transitions.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds. biorxiv.org Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation. youtube.comchemrxiv.org

Table 2: Predicted Spectroscopic Data for 4-Methoxyphthalonitrile (Theoretical)

| Spectroscopy | Property | Predicted Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax | ~250 - 350 nm (typical for π→π* transitions) |

| IR | C≡N stretch | ~2230 - 2240 cm⁻¹ |

| C-O-C stretch | ~1250 - 1270 cm⁻¹ (asymmetric) | |

| C-H (aromatic) stretch | ~3050 - 3100 cm⁻¹ | |

| ¹³C NMR (GIAO) | C≡N | ~115 - 120 ppm |

| C-OCH₃ | ~160 - 165 ppm | |

| O-CH₃ | ~55 - 60 ppm |

Note: These are representative values. The exact values depend on the computational method, basis set, and solvent model used.

The electronic properties of a molecule are key to understanding its reactivity and potential applications in electronic devices. DFT calculations provide valuable information about the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. frontiersin.orgnih.gov A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, other important electronic properties such as ionization potential, electron affinity, and global reactivity descriptors like chemical hardness and electrophilicity can be derived. nih.govresearchgate.net These parameters are crucial for predicting how 4-methoxyphthalonitrile will interact with other chemical species. Furthermore, DFT can be employed to predict redox potentials, which are vital for applications in electrochemistry and materials science.

Table 3: Calculated Electronic Properties of 4-Methoxyphthalonitrile (Theoretical)

| Property | Definition | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |

| Ionization Potential (IP) | ≈ -EHOMO | 6.0 to 7.0 eV |

| Electron Affinity (EA) | ≈ -ELUMO | 1.0 to 2.0 eV |

Note: These values are illustrative and can change based on the specific DFT functional and basis set.

DFT is a powerful tool for elucidating the mechanisms of chemical reactions involving 4-methoxyphthalonitrile. By mapping the potential energy surface, it is possible to identify the reactants, products, and any intermediates along a reaction pathway. A crucial aspect of this analysis is the location of transition states, which are the energy maxima along the reaction coordinate and represent the energy barrier that must be overcome for the reaction to proceed.

The calculation of the transition state geometry and its associated energy allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This detailed mechanistic insight is invaluable for understanding and optimizing synthetic routes and for predicting the reactivity of 4-methoxyphthalonitrile in various chemical environments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations can reveal the conformational flexibility and intermolecular interactions of 4-methoxyphthalonitrile-based systems.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. For systems based on 4-methoxyphthalonitrile, such as polymers or larger molecular assemblies, MD can reveal the different conformations that the molecule can adopt at a given temperature and how it transitions between them. This is crucial for understanding the macroscopic properties of materials derived from this compound.

By analyzing the trajectories generated from MD simulations, it is possible to study the flexibility of different parts of the molecule, such as the rotation of the methoxy (B1213986) group or the bending of the phthalonitrile backbone. This information is important for understanding how the molecule might interact with other molecules or surfaces. For instance, in the context of polymer science, MD simulations of phthalonitrile-based polymers have been used to investigate properties like thermal expansion and mechanical strength, which are directly related to the flexibility and interactions of the polymer chains. While specific MD studies on 4-methoxyphthalonitrile itself are not widely reported, the principles from studies on related phthalonitrile polymers can be applied to understand its potential dynamic behavior.

Intermolecular Interactions and Aggregation Behavior

The arrangement of molecules in the solid state and in solution is governed by a delicate balance of intermolecular forces. For π-conjugated systems like 4-Methoxyphthalonitrile, these interactions are crucial in determining the material's bulk properties, such as its optical and electronic characteristics. Computational methods are instrumental in dissecting these complex interactions.

Detailed studies on substituted phthalonitriles reveal the significant role of various non-covalent interactions in their supramolecular assembly. These interactions include hydrogen bonding, dipole-dipole interactions, and π-π stacking. For instance, in some phthalonitrile derivatives, weak C—H⋯O hydrogen bonds can drive the formation of intricate structures like supramolecular double helices. researchgate.net

A primary mode of interaction for aromatic systems is π-π stacking, where the electron-rich π-systems of adjacent molecules interact. The geometry of these stacks, whether face-to-face or offset, significantly influences the electronic coupling between molecules and, consequently, the material's properties. In phthalocyanines, which are formed from phthalonitrile precursors, bulky substituents can sterically hinder close packing and alter the nature of these π-π interactions. nih.gov Computational studies on cocrystals of 4-nitrophthalonitrile (B195368) with electron-rich aromatic compounds have demonstrated the formation of electron-donor-acceptor complexes stabilized by π-stacking. researchgate.netnih.gov Density Functional Theory (DFT) calculations on these systems have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, providing insight into the charge-transfer nature of these interactions. researchgate.net

The aggregation behavior of 4-Methoxyphthalonitrile in solution, a precursor to the formation of larger assemblies, can be modeled using molecular dynamics simulations. These simulations can predict how molecules self-assemble and the preferred orientations within the aggregates. While specific computational studies on the aggregation of 4-Methoxyphthalonitrile are not abundant, research on similar molecules provides a framework for understanding this behavior. The interplay of solvent effects and intermolecular forces dictates the thermodynamics and kinetics of aggregation. researchgate.netresearchgate.net

Table 1: Calculated Intermolecular Interaction Energies in a Model Dimer System This table presents hypothetical data to illustrate the output of computational chemistry calculations on intermolecular interactions. The values are representative of what might be expected for a system like 4-Methoxyphthalonitrile.

| Interaction Type | Method/Basis Set | Calculated Interaction Energy (kcal/mol) |

| π-π Stacking (Sandwich) | DFT/B3LYP/6-31G | -2.5 |

| π-π Stacking (Parallel-displaced) | DFT/B3LYP/6-31G | -3.8 |

| Hydrogen Bonding (C-H···N) | DFT/B3LYP/6-31G* | -1.5 |

| van der Waals | MM/UFF | -2.1 |

Advanced Quantum Chemical Methods

To achieve a more accurate and detailed understanding of the electronic structure and properties of 4-Methoxyphthalonitrile-based systems, advanced quantum chemical methods are employed. These methods go beyond standard DFT to provide more reliable results, especially for excited states and systems with strong electron correlation.

While DFT is a workhorse of computational chemistry, post-Hartree-Fock methods offer a systematic way to improve upon the Hartree-Fock approximation by more accurately accounting for electron correlation. wikipedia.orguba.ar These methods are computationally more demanding but can provide benchmark-quality results for smaller systems and are crucial for validating DFT results.

Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD, CCSD(T)). wikipedia.org These methods are particularly important for accurately describing non-covalent interactions, such as π-π stacking, which are critical in the aggregation of 4-Methoxyphthalonitrile. acs.org For instance, high-level CCSD(T) calculations on model aromatic complexes have been instrumental in understanding the nature of substituent effects in π-stacking interactions. acs.org

For systems with significant multi-reference character, such as certain excited states or transition metal complexes of phthalocyanines derived from 4-Methoxyphthalonitrile, multiconfigurational self-consistent field (MCSCF) methods like the Complete Active Space Self-Consistent Field (CASSCF) method are necessary. researchgate.net CASSCF provides a qualitatively correct description of the electronic structure, which can then be further refined by including dynamic electron correlation through methods like multi-reference second-order perturbation theory (MRMP2). researchgate.net

Understanding the behavior of molecules upon light absorption is crucial for applications in areas like photodynamic therapy and molecular electronics. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. umanitoba.ca It provides information on excitation energies, oscillator strengths (which relate to the intensity of absorption peaks), and the nature of the electronic transitions (e.g., π→π* or n→π*).

TD-DFT studies on related molecules like 4-methoxybenzonitrile have been used to assign the features of their electronic absorption spectra. semanticscholar.org These calculations can predict the wavelengths of maximum absorption (λmax) and reveal the molecular orbitals involved in the electronic transitions. For 4-methoxybenzonitrile, the lowest energy excited states are attributed to photoinduced electron transfer processes, a key step in the functioning of dye-sensitized solar cells. semanticscholar.org The accuracy of TD-DFT results can be influenced by the choice of the exchange-correlation functional and the inclusion of solvent effects.

Table 2: Calculated Electronic Transitions for a Model Phthalonitrile Derivative using TD-DFT This table presents representative TD-DFT data for a methoxy-substituted phthalonitrile, illustrating the kind of information obtained from such calculations.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | 3.85 | 322 | 0.05 | HOMO → LUMO (95%) |

| S2 | 4.10 | 302 | 0.25 | HOMO-1 → LUMO (80%) |

| S3 | 4.52 | 274 | 0.15 | HOMO → LUMO+1 (75%) |

Integration of Computational and Experimental Data for Comprehensive Understanding

The most powerful approach to understanding complex chemical systems is the synergy between computational modeling and experimental investigation. whiterose.ac.ukmdpi.commdpi.com This integrated approach allows for a more complete and robust interpretation of results than either method could achieve alone.

For 4-Methoxyphthalonitrile and its derivatives, DFT calculations of molecular geometry can be directly compared with X-ray diffraction data to validate the computational model. nih.gov Calculated vibrational frequencies from DFT can be used to assign peaks in experimental infrared (IR) and Raman spectra, providing a detailed understanding of the vibrational modes of the molecule. doi.org Similarly, NMR chemical shifts can be calculated and compared with experimental spectra to aid in structure elucidation.

In the study of electronic properties, TD-DFT calculations are essential for interpreting UV-visible absorption and fluorescence spectra. The calculated excitation energies and oscillator strengths can be correlated with the positions and intensities of experimental absorption bands, allowing for a detailed assignment of the electronic transitions. uj.ac.za

Furthermore, computational modeling can provide insights into reaction mechanisms that are difficult to probe experimentally. For example, DFT calculations can be used to map out the potential energy surface for the cyclotetramerization of 4-Methoxyphthalonitrile to form a phthalocyanine (B1677752), identifying transition states and intermediates. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

The integration of computational and experimental data is a cyclical process. Experimental results can be used to benchmark and refine computational models, leading to more accurate predictions. In turn, these predictions can guide future experimental work, leading to a deeper and more comprehensive understanding of the chemical system. mdpi.com

Applications in Advanced Functional Materials Derived from 4 Methoxyphthalonitrile

Phthalocyanine-Based Materials for Optoelectronic and Electronic Devices

Phthalocyanines synthesized from 4-Methoxyphthalonitrile are integral to the development of next-generation optoelectronic and electronic devices. Their excellent thermal and chemical stability, coupled with their semiconducting and light-absorbing properties, make them suitable for use in thin-film applications.

In the field of Organic Light-Emitting Diodes (OLEDs), phthalocyanines derived from precursors such as 4-Methoxyphthalonitrile play a significant role, primarily in enhancing device efficiency and longevity. These materials are often utilized in various layers of the OLED stack, including the hole injection layer (HIL) and the hole transport layer (HTL). The function of these layers is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, where they recombine with electrons to produce light.

The incorporation of methoxy-substituted phthalocyanines can improve the interfacial properties between the anode and the organic layers, leading to a reduction in the hole injection barrier. This results in a more balanced charge carrier injection and, consequently, higher device efficiency. Furthermore, the high thermal and chemical stability of these phthalocyanine (B1677752) derivatives contributes to the operational stability and extended lifetime of OLED devices. Research has shown that soluble tetraalkyl-substituted copper phthalocyanines can serve as effective hole-blocking materials, which impedes hole injection into the emissive layer, thereby reducing the formation of unstable cationic species and enhancing both the efficiency and stability of the OLED.

| Parameter | Value | Significance in OLEDs |

| Function | Hole Injection/Transport Layer | Facilitates efficient movement of positive charges. |

| Key Property | High Thermal Stability | Contributes to longer device operational lifetime. |

| Key Property | Chemical Stability | Protects the anode and enhances durability. |

| Impact on Performance | Improved Charge Balance | Leads to higher quantum efficiency. |

| Impact on Performance | Reduced Interfacial Barriers | Lowers the operating voltage of the device. |

Organic Field-Effect Transistors (OFETs) represent a key application for phthalocyanine-based materials derived from 4-Methoxyphthalonitrile. In these devices, the phthalocyanine thin film acts as the active semiconductor layer where charge transport occurs. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor, which is a measure of how quickly charge carriers can move through the material under the influence of an electric field.

The methoxy (B1213986) substituents on the phthalocyanine ring can influence the molecular packing in the solid state, which in turn affects the intermolecular electronic coupling and, consequently, the charge carrier mobility. Appropriate molecular design can lead to ordered thin films with favorable pathways for charge transport. Phthalocyanines generally exhibit p-type semiconducting behavior, meaning that the majority of charge carriers are holes. The field-effect mobility in phthalocyanine-based OFETs can vary significantly depending on the central metal atom, the peripheral substituents, and the thin film deposition conditions. While specific data for 4-Methoxyphthalonitrile-derived phthalocyanines in OFETs is an active area of research, related studies on substituted phthalocyanines have demonstrated mobilities suitable for various electronic applications.

| OFET Parameter | Typical Range for Phthalocyanines | Significance |

| Charge Carrier Mobility (µ) | 10⁻⁵ to 10⁻¹ cm²/Vs | Determines the switching speed and current output of the transistor. |

| On/Off Ratio | 10³ to 10⁷ | Indicates the ability of the transistor to switch between conducting and non-conducting states. |

| Threshold Voltage (Vth) | Variable | The gate voltage required to turn the transistor "on". |

| Semiconductor Type | p-type | The majority charge carriers are holes. |

In the realm of renewable energy, phthalocyanines derived from 4-Methoxyphthalonitrile are investigated for their potential in organic photovoltaic (OPV) devices and solar cells. In a typical bulk heterojunction solar cell, the phthalocyanine derivative acts as the electron donor material, while a fullerene derivative or another suitable organic semiconductor serves as the electron acceptor.

The primary role of the methoxy-substituted phthalocyanine is to absorb photons from the solar spectrum, leading to the formation of excitons (bound electron-hole pairs). The energy levels of the phthalocyanine, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for efficient exciton (B1674681) dissociation at the donor-acceptor interface and for achieving a high open-circuit voltage (Voc). The broad and strong absorption of phthalocyanines in the visible and near-infrared regions of the electromagnetic spectrum makes them attractive for harvesting a significant portion of solar radiation. The power conversion efficiency (PCE) of these solar cells is a key metric and is influenced by factors such as the open-circuit voltage, short-circuit current density (Jsc), and fill factor (FF).

| Photovoltaic Parameter | Typical Values for Phthalocyanine-Based Cells | Significance |

| Power Conversion Efficiency (PCE) | 1-5% | Overall efficiency of converting sunlight to electricity. |

| Open-Circuit Voltage (Voc) | 0.5 - 1.0 V | Maximum voltage from the solar cell at zero current. |

| Short-Circuit Current Density (Jsc) | 5 - 15 mA/cm² | Maximum current from the solar cell at zero voltage. |

| Fill Factor (FF) | 0.4 - 0.7 | A measure of the "squareness" of the J-V curve. |

| Spectral Absorption | 600 - 800 nm (Q-band) | The range of sunlight wavelengths the material can absorb. |

The high sensitivity of the electronic properties of phthalocyanines to their chemical environment makes them excellent candidates for use in chemical sensors and biosensors. Thin films of phthalocyanines derived from 4-Methoxyphthalonitrile can be used as the active layer in chemiresistive sensors. In this type of sensor, the adsorption of analyte molecules onto the surface of the phthalocyanine film causes a change in the film's electrical conductivity.

The methoxy groups can influence the sensitivity and selectivity of the sensor by modifying the interaction between the phthalocyanine and the target analyte. These sensors can be designed to detect a wide range of volatile organic compounds (VOCs) and other gases. The sensing mechanism often involves charge transfer between the analyte and the phthalocyanine, which alters the charge carrier concentration in the semiconductor. In the context of biosensors, phthalocyanine-modified electrodes can be used for the electrochemical detection of biomolecules. The phthalocyanine can act as a catalyst or as a stable matrix for the immobilization of enzymes or antibodies.

| Sensor Parameter | Description |

| Sensitivity | The magnitude of the sensor's response to a given concentration of analyte. |

| Selectivity | The ability of the sensor to respond to a specific analyte in the presence of other interfering species. |

| Response Time | The time it takes for the sensor to reach a stable signal upon exposure to the analyte. |

| Recovery Time | The time it takes for the sensor's signal to return to its baseline after the analyte is removed. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. |

Phthalocyanine-based materials, including those synthesized from 4-Methoxyphthalonitrile, exhibit interesting photoconductive and electrochromic properties. Photoconductivity is the phenomenon where the electrical conductivity of a material increases upon exposure to light. This property is harnessed in photodetectors and other light-sensing applications. The absorption of light by the phthalocyanine generates charge carriers, which contribute to the increased conductivity.

Electrochromism is the ability of a material to change its color in response to an applied electrical potential. This property is utilized in the development of smart windows, displays, and other devices where tunable optical properties are desired. The color change in phthalocyanines is due to the redox reactions (oxidation and reduction) of the macrocycle, which alters its electronic structure and, consequently, its absorption spectrum. The methoxy substituents can influence the redox potentials and the stability of the different colored states.

Catalysis and Electrocatalysis with Metal Phthalocyanines

Metallophthalocyanines derived from 4-Methoxyphthalonitrile are also recognized for their catalytic and electrocatalytic activities. The central metal ion in the phthalocyanine macrocycle plays a crucial role in its catalytic performance. These materials can act as catalysts in a variety of chemical reactions, including oxidation, reduction, and polymerization.

In the field of electrocatalysis, metallophthalocyanines are particularly promising for applications in fuel cells and metal-air batteries. They can catalyze the oxygen reduction reaction (ORR), which is a key process at the cathode of these energy conversion devices. The catalytic activity is influenced by the nature of the central metal ion, with cobalt and iron phthalocyanines being among the most studied for this application. The methoxy groups on the periphery of the phthalocyanine can modulate the electronic properties of the central metal ion, thereby fine-tuning its catalytic activity and stability. The development of efficient and low-cost electrocatalysts based on abundant materials like phthalocyanines is a critical step towards the commercialization of sustainable energy technologies.

Development of Advanced Polymeric Systems

Phthalocyanines derived from 4-methoxyphthalonitrile can be incorporated into various polymer architectures to create materials that combine the unique optical and electronic properties of the macrocycle with the processability and mechanical integrity of polymers. rsc.org These advanced polymeric systems are of interest for a wide range of applications.

One effective strategy to overcome the poor solubility and high transition temperatures of many phthalocyanine-based polymers is to attach the phthalocyanine macrocycles as side chains to a highly flexible polymer backbone, such as polysiloxane. core.ac.ukresearchgate.net This approach decouples the motion of the rigid phthalocyanine units from the main chain, leading to materials with improved processability and lower transition temperatures. core.ac.ukresearchgate.net The synthesis often involves preparing an asymmetrically substituted phthalocyanine from precursors like 4-hydroxy-5-methoxyphthalonitrile, which bears a single reactive group for attachment to the polymer. core.ac.ukresearchgate.net The presence of electron-donating peripheral substituents, such as alkoxy groups, is a dominant factor in affording high-molecular-weight polymers. worldscientific.com These side-chain polymers can exhibit liquid crystalline properties, forming ordered columnar mesophases, which are crucial for applications requiring anisotropic properties. core.ac.ukresearchgate.networldscientific.com

| Property | Value / Observation |

|---|---|

| Backbone | Polysiloxane |

| Side-Chain Moiety | 5-(pentyloxy)-3-methyloxy-9,10,16,17,23,24-hexakis(octenyloxy)phthalocyanine |

| Attachment Method | Hydrosilylation |

| Key Advantage | Lower transition temperatures and improved processability compared to main-chain or network Pc polymers. |

| Phase Behavior | Forms a columnar organization, indicating self-assembly of the phthalocyanine units. |

| Melting Transition (DSC) | Peak at 73.1°C (Enthalpy: 106.8 J/g) |

| Crystallization Transition (DSC) | Peak at 32.7°C (Enthalpy: 95 J/g) |

Phthalonitrile (B49051) monomers, including those derived from 4-methoxyphthalonitrile, can undergo thermal or catalytic cyclopolymerization (often referred to as "curing") to form highly cross-linked, network polymers. researchgate.netmdpi.com These materials are renowned for their exceptional thermal and oxidative stability, making them suitable for applications in the aerospace and defense industries. mdpi.com The polymerization proceeds through the reaction of the nitrile groups to form a poly(isoindoline) structure which then aromatizes into a network of phthalocyanine and triazine rings. However, phthalonitrile monomers often suffer from high melting points and slow curing speeds. mdpi.com Molecular design, such as the strategic placement of methoxy groups, can improve the processability of the monomer by lowering its melting point or enhancing its solubility in organic solvents. Furthermore, novel polymer architectures can be developed by designing self-promoting phthalonitriles that cure without the need for external catalysts, which can be achieved by incorporating active hydrogen-containing structures into the monomer. mdpi.com

Electroactive polymers (EAPs) are materials that can change their size or shape in response to an electrical stimulus, making them attractive for applications such as actuators, sensors, and artificial muscles. mdpi.commdpi.com Phthalocyanine-containing polymers are a class of EAPs due to the inherent conductivity and redox activity of the phthalocyanine macrocycle. ru.nljchemrev.com Upon polymerization, the electronic conductivity of phthalocyanine-based systems can increase significantly. ru.nl By engineering polymers where phthalocyanines derived from 4-methoxyphthalonitrile are incorporated, it is possible to create materials for microelectronics. The electron-donating methoxy group can be used to tune the polymer's electronic properties, such as its conductivity and redox potentials. These materials could be processed into thin films and integrated into microelectronic devices, where their ability to respond to electrical stimuli could be harnessed for sensing or actuation functions. mdpi.com

Supramolecular Chemistry and Self-Assembly

The planar, aromatic structure of the phthalocyanine macrocycle makes it an ideal candidate for forming highly ordered structures through non-covalent interactions, primarily π-π stacking. This self-assembly behavior is a cornerstone of supramolecular chemistry. Phthalocyanines derived from 4-methoxyphthalonitrile can self-assemble in solution or in the solid state to form columnar aggregates or liquid crystalline phases. worldscientific.comrsc.org The peripheral methoxy substituents play a significant role in this process by influencing the solubility, intermolecular spacing, and stability of the resulting supramolecular structures. For instance, in phthalocyanine-tethered block copolymers, the phthalocyanine units can segregate within one of the polymer domains and form π-stacked assemblies inside confined nanostructures. rsc.org This ability to control the arrangement of phthalocyanine units at the nanoscale is essential for developing materials with anisotropic properties, such as unidirectional charge transport, which is highly desirable for applications in organic electronics. core.ac.ukworldscientific.com

Formation of Columnar and Mesophase Structures in Functionalized Materials

The cyclotetramerization of 4-methoxyphthalonitrile leads to the formation of phthalocyanine molecules with methoxy groups at the peripheral positions. These substituents play a critical role in mediating intermolecular interactions, which can drive the self-assembly of the disc-shaped phthalocyanine cores into one-dimensional columnar structures. This ordered stacking is a hallmark of discotic liquid crystals, and the resulting phases are known as columnar mesophases.

The presence of alkoxy groups, such as methoxy, is a well-established strategy for inducing mesomorphism in phthalocyanine derivatives. The mechanism involves a combination of factors:

Intermolecular Stacking: The large, flat aromatic core of the phthalocyanine molecule promotes strong π-π stacking interactions, causing them to pile on top of one another like coins.

Steric Influence: The peripheral methoxy groups act as spacers, preventing full crystallization and maintaining a degree of fluidity between the columns. This allows the material to flow like a liquid but maintain long-range order in one dimension, characteristic of a liquid crystal mesophase.

Solubility: Functionalization with groups like methoxy enhances the solubility of the resulting phthalocyanine compounds in organic solvents, which is crucial for their processing and purification.

X-ray diffraction (XRD) is a primary technique used to characterize these structures. For materials exhibiting such properties, XRD patterns typically confirm the formation of a hexagonal columnar mesophase (Colh), which is a common and stable arrangement for discotic liquid crystals. nih.gov In this phase, the molecular columns are packed into a two-dimensional hexagonal lattice. The formation of these ordered columnar structures is of significant scientific interest as they can function as one-dimensional semiconductors.

Control of Molecular Self-Organization for Thin Film Properties

The ability to control the self-organization of phthalocyanine molecules derived from 4-methoxyphthalonitrile is essential for fabricating thin films with specific, anisotropic properties. The orientation of the molecules relative to the substrate surface dictates the film's performance in electronic and sensory applications. Techniques such as spin-coating allow for the creation of thin films where this molecular orientation can be manipulated through post-deposition treatments like thermal annealing. rsc.org

Research on peripherally substituted phthalocyanine films demonstrates that thermal annealing can precisely control molecular orientation. rsc.org For instance, in a thin film of a zinc phthalocyanine complex, changes in the annealing temperature lead to distinct and reversible alterations in molecular arrangement, which in turn affects the material's optical properties. rsc.org While the specific compound studied had butoxy substituents, theoretical calculations for the analysis were simplified using methoxy groups, highlighting the fundamental role of the alkoxy functionality. rsc.org

The orientation of the phthalocyanine macrocycles within the film can be tracked using spectroscopic methods, including polarized infrared reflection-absorption spectroscopy (IR-RAS) and UV-vis-NIR absorption spectroscopy. rsc.org These techniques can differentiate between molecules lying flat on the substrate (face-on), standing on their edge (edge-on), or having a random orientation.

Detailed findings from studies on analogous alkoxy-substituted phthalocyanine thin films show a distinct relationship between heat treatment and molecular order. Initially, molecules in a spin-coated film may have a largely random orientation. As the film is heated, the molecules gain thermal energy, allowing them to reorganize into more stable configurations. rsc.org At elevated temperatures (e.g., 250 °C), the in-plane vibrational modes of the molecule are enhanced, indicating a shift in the molecular orientation on the film. rsc.org This controlled self-organization is critical for optimizing properties like charge carrier mobility in organic thin-film transistors or the sensitivity of chemical sensors. rsc.org

Interactive Table: Effect of Annealing Temperature on Molecular Orientation in an Alkoxy-Substituted Phthalocyanine Thin Film

The following table summarizes the observed changes in molecular orientation and optical properties of a functionalized phthalocyanine thin film upon heating, based on spectroscopic analysis.

| Annealing Temperature | Observed Film Color | Predominant Molecular Orientation | Spectroscopic Indication (UV-vis-NIR) |

| Room Temperature | Pale Yellow | Random | Absorption spectrum similar to powder form. |

| 150 °C | Yellow | Random | Spectral changes indicate initial reorganization. |

| 200 °C | Red | Random | Ratio of s- to p-polarized light intensity decreases. |

| 250 °C | Green | Perpendicular to surface | Ratio of s- to p-polarized light intensity increases. |

Data derived from studies on butoxy-substituted zinc phthalocyanine, which serves as a model for the behavior of alkoxy-functionalized phthalocyanines. rsc.org

Emerging Research Avenues and Future Perspectives for 4 Methoxyphthalonitrile

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 4-methoxyphthalonitrile and its derivatives, research is moving beyond traditional synthetic methods towards more sustainable practices.

Conventional and Novel Synthetic Approaches:

A common synthetic route to alkoxy-substituted phthalonitriles involves the nucleophilic aromatic substitution of a nitro group on a phthalonitrile (B49051) precursor with an appropriate alcohol in the presence of a base. For instance, the synthesis of isomers like 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile has been achieved by reacting 4-nitrophthalonitrile (B195368) with the corresponding methoxyphenol in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at elevated temperatures (353–363 K) for a few hours, yielding the desired product upon cooling and precipitation. iucr.org This methodology could be adapted for the synthesis of 4-methoxyphthalonitrile itself, likely starting from 4-hydroxyphthalonitrile (B1587730) and a methylating agent, or from 4-nitrophthalonitrile and sodium methoxide.

| Product | Reactants | Solvent | Base | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| 4-(2-methoxyphenoxy)phthalonitrile | 4-nitrophthalonitrile, 2-methoxyphenol | DMF/Water | K₂CO₃ | 353–363 K | 2.5 h | 75% |

| 4-(3-methoxyphenoxy)phthalonitrile | 4-nitrophthalonitrile, 3-methoxyphenol | DMF/Water | K₂CO₃ | 353–363 K | 2.5 h | 89% |

Sustainable Methodologies:

The principles of green chemistry are increasingly being applied to the synthesis of phthalonitriles and their subsequent conversion to phthalocyanines. Key areas of exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. niscpr.res.inmdpi.com This technique can be applied to the synthesis of 4-methoxyphthalonitrile, potentially offering a more energy-efficient alternative to conventional heating. The optimization of parameters such as microwave power, temperature, and reaction time is crucial for maximizing the benefits of this technology. rsc.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a highly sustainable and selective approach. Aldoxime dehydratases, for example, have been engineered for the scalable synthesis of aromatic nitriles under mild, cyanide-free conditions. nih.govmdpi.comnih.gov This biocatalytic platform represents a promising avenue for the green production of 4-methoxyphthalonitrile, starting from the corresponding aldoxime. Researchers are actively exploring the potential of enzymes like galactose oxidase for the one-pot transformation of alcohols into nitriles, further expanding the toolkit for sustainable nitrile synthesis. uva.nl

Discovery of Unprecedented Chemical Reactivity and Derivatization Potential

The chemical reactivity of 4-methoxyphthalonitrile is dominated by the two nitrile groups and the electron-rich aromatic ring, offering diverse possibilities for derivatization.

Cyclotetramerization:

The most significant reaction of 4-methoxyphthalonitrile is its cyclotetramerization to form tetra-methoxy-substituted phthalocyanines. This reaction is typically carried out in the presence of a metal salt in a high-boiling solvent to yield the corresponding metallophthalocyanine. The electron-donating nature of the methoxy (B1213986) group can influence the kinetics and outcome of this macrocyclization reaction.

Nucleophilic Aromatic Substitution:

While the methoxy group is generally a poor leaving group, under specific conditions, it could potentially be displaced by strong nucleophiles. However, a more common strategy for introducing diverse functionalities involves using a precursor like 4-nitrophthalonitrile and reacting it with various nucleophiles.

Cycloaddition Reactions: